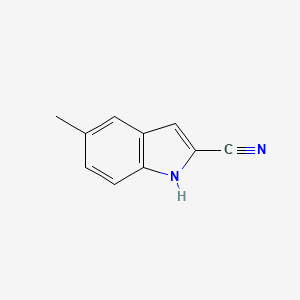

5-methyl-1H-indole-2-carbonitrile

Overview

Description

5-Methyl-1H-indole-2-carbonitrile is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of considerable interest due to their biological and pharmaceutical activities . Various methods have been developed for the synthesis of indole derivatives, including cross-coupling reactions . These reactions have been used to prepare a variety of di-, tri- and tetra-substituted indole-2-carbonitriles

Scientific Research Applications

Nucleophilic Reactivities

5-methyl-1H-indole-2-carbonitrile and similar indole structures have been studied for their nucleophilic reactivities. The coupling of indoles with benzhydryl cations and other reactive species in solvents like acetonitrile and dichloromethane has been investigated, revealing insights into the nucleophilicity of these compounds (Lakhdar et al., 2006).

Synthesis and Biological Activity

This compound has been utilized in the synthesis of various compounds with potential biological activities. For instance, derivatives involving pyrrole-oxindole structures and their application in progesterone receptor modulation have been explored, highlighting their relevance in healthcare applications like contraception and cancer treatment (Fensome et al., 2008). Additionally, studies on indole-carbonitrile derivatives have revealed their potential antimicrobial and enzyme-inhibitory activities (Attaby et al., 2007).

Synthesis Techniques

The compound is also of interest in the development of synthesis techniques for indole derivatives. A study demonstrated a scalable approach for synthesizing 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, showcasing the practical aspects of synthesis methods in chemical research (Boros et al., 2011).

Domino Synthesis Processes

In addition, domino synthesis processes have been developed using indole-2-carbonitrile compounds. This includes the creation of novel pyran derivatives through one-pot reactions, exemplifying the compound’s role in facilitating efficient chemical synthesis (Sivakumar et al., 2013).

Anticancer and Anti-inflammatory Applications

Studies have also focused on the synthesis of indole-carbonitrile derivatives for potential anticancer and anti-inflammatory applications. Some compounds have shown promising results against specific cancer cell lines, highlighting the therapeutic potential of these derivatives (Bhale et al., 2022).

Supramolecular Aggregation

Research into the supramolecular aggregation of indole-carbonitrile derivatives has provided insights into their crystalline structures and intermolecular interactions. This knowledge is vital for understanding the material properties of these compounds (Low et al., 2007).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 5-methyl-1h-indole-2-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

5-methyl-1H-indole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSISCDAYSLZSLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2690399.png)

![N-(2,4-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2690402.png)

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2690403.png)

![6-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2690406.png)

![1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B2690409.png)

![NCGC00168931-02_C15H18O3_Naphtho[1,2-b]furan-2,5(3H,4H)-dione, 3a,5a,6,7,8,9b-hexahydro-5a,9-dimethyl-3-methylene-, (3aS,5aS,9bR)-](/img/structure/B2690411.png)

![(E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide](/img/structure/B2690412.png)

![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690415.png)